1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridine-2-carboxylic acid
Description
1-tert-Butoxycarbonyl-3,6-dihydro-2H-pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially unsaturated dihydropyridine ring system. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety for the nitrogen atom, while the carboxylic acid at the 2-position imparts bifunctionality, enabling applications in organic synthesis, medicinal chemistry, and materials science. The dihydropyridine core confers unique reactivity due to its partial conjugation, distinguishing it from fully saturated or aromatic analogs. This compound is often utilized as an intermediate in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLTDCVONDKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis from N-(tert-Butoxycarbonyl)-4-Piperidone
A patent (CN102153579A) outlines a methodology for synthesizing a related boronic ester derivative, which can be adapted for the target compound. The process involves:
Triflation of N-Boc-4-piperidone :
- Reagents : Trifluoromethanesulfonic anhydride, triethylamine.
- Conditions : Dichloromethane, 0–25°C, 2–4 hours.
- Outcome : Formation of a triflate intermediate at the 4-position.
Lithium-Halogen Exchange and Borylation :
Functional Group Interconversion :
To introduce the carboxylic acid at the 2-position, the boronic ester intermediate could undergo oxidative hydrolysis using hydrogen peroxide in acidic media or carboxylation via carbon dioxide insertion under palladium catalysis.
Critical Analysis :
- Yield : The patent reports yields >80% for boronic ester formation, but carboxylic acid derivatization may reduce efficiency.
- Challenges : Steric hindrance from the Boc group complicates electrophilic substitution at the 2-position.
Direct Boc Protection of 3,6-Dihydro-2H-pyridine-2-carboxylic Acid
An alternative route involves Boc protection of the parent amine:
Synthesis of 3,6-Dihydro-2H-pyridine-2-carboxylic Acid :
Boc Protection :
Optimization Considerations :
- pH Control : Maintain basic conditions (pH 8–9) to prevent Boc group cleavage.
- Catalyst Loading : 5 mol% DMAP improves reaction rate.
Industrial Production and Scalability
Catalytic Hydrogenation in Flow Reactors
Industrial-scale synthesis often employs continuous flow systems to enhance safety and yield:
| Parameter | Value |
|---|---|
| Reactor Type | Packed-bed catalytic reactor |
| Catalyst | 5% Pd/C (w/w) |
| Temperature | 60°C |
| Pressure | 10 bar H₂ |
Advantages :
Cost-Benefit Analysis of Reagents
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Boc₂O | 150–200 | Moderate (CO₂ release) |
| Pd/C | 3000–5000 | High (metal recovery) |
| n-Butyllithium | 500–700 | Hazardous (pyrophoric) |
Recommendation : Substitute n-butyllithium with safer alternatives (e.g., LDA) in small-scale syntheses.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing Boc group directs electrophiles to the 4-position of the dihydropyridine ring, complicating 2-carboxylic acid formation. Solutions include:
Stability of the Dihydropyridine Ring
The unsaturated ring is prone to over-hydrogenation or oxidation. Mitigation strategies:
- Low-Temperature Hydrogenation : −10°C with PtO₂ catalyst.
- Antioxidant Additives : 0.1% BHT in reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Based on the search results, here is information regarding the compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, also known as 3,6-Dihydro-2H-pyridine-1-N-Boc-4-boronic Acid Pinacol Ester . Note that the search query specified "1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridine-2 -carboxylic acid," but the search results primarily refer to a similar compound with a slightly different structure, "1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridine-4 -boronic acid" .
Chemical Information
- Names and Synonyms This compound has several names, including tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate , 3,6-Dihydro-2H-pyridine-1-N-Boc-4-boronic Acid Pinacol Ester , and 1-(tert-Butoxycarbonyl)-5,6-Dihydro-2H-pyridine-3-boronic Acid Pinacol Ester . Other synonyms include 1-Boc-1,2,5,6-tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-[1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydro-3-pyridyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Formula and Structure The molecular formula is C16H28BNO4 . The PubChem CID is 4642098 .
- Properties It has a molecular weight of 309.209 . The accurate mass is 309.211 .
- IUPAC Name The IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate .
- Storage It should be stored at -20°C .
Mechanism of Action
The mechanism of action of 1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during synthetic procedures. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Data Tables
Table 1: Functional Group Comparison
| Compound | Boc Protection | Carboxylic Acid Position | Ring Saturation |
|---|---|---|---|
| This compound | Yes (N1) | 2 | Partial |
| 1-tert-Butoxycarbonyl-1H-pyrrole-2-carboxylic acid | Yes (N1) | 2 | Aromatic |
| 1-tert-Butoxycarbonyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid | Yes (N1) | 3 | Full |
Biological Activity
1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridine-2-carboxylic acid (commonly referred to as Boc-DHP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₀H₁₉NO₃
- Molecular Weight : 183.25 g/mol
- CAS Number : 85838-94-4
- Boiling Point : 78–84 °C at 5 mmHg
Boc-DHP has been studied for its inhibitory effects on various enzymes and pathways critical in disease processes. Key activities include:
-
Kinase Inhibition :
- Boc-DHP has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes including metabolism and cell survival. Research indicates that modifications to the carboxamide moiety enhance its inhibitory potency, with IC50 values ranging from 10 to 1314 nM depending on the substituents used .
-
Neuroprotective Effects :
- In vitro studies have demonstrated that Boc-DHP can protect neuronal cells from apoptosis induced by oxidative stress. The compound's mechanism involves modulation of signaling pathways associated with neuroinflammation and cell survival.
Cytotoxicity Studies
Cytotoxicity assays conducted on mouse hippocampal neuronal (HT-22) and microglial (BV-2) cell lines revealed varying effects depending on concentration:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Boc-DHP | 0.1 | 95 |
| Boc-DHP | 1 | 90 |
| Boc-DHP | 10 | 85 |
| Boc-DHP | 50 | 70 |
| Boc-DHP | 100 | 50 |
These results indicate that while Boc-DHP has protective effects at lower concentrations, higher doses can lead to significant cytotoxicity .
Study on GSK-3β Inhibition
A recent study focused on the structure-activity relationship of Boc-DHP derivatives, demonstrating enhanced GSK-3β inhibition when specific alkyl groups were introduced. The most potent derivative exhibited an IC50 value of approximately 8 nM , suggesting strong potential for therapeutic applications in conditions like Alzheimer's disease where GSK-3β is implicated .
Neuroprotective Activity in Animal Models
In vivo studies using animal models of neurodegeneration showed that administration of Boc-DHP resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors, correlating with the compound's neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
